molecular formula C17H14ClN3O B2486467 1-[1-(4-chlorobenzoyl)azetidin-3-yl]-1H-1,3-benzodiazole CAS No. 2380191-61-5

1-[1-(4-chlorobenzoyl)azetidin-3-yl]-1H-1,3-benzodiazole

Cat. No.: B2486467
CAS No.: 2380191-61-5
M. Wt: 311.77
InChI Key: RITPWSCRWMXJOG-UHFFFAOYSA-N
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Description

1-[1-(4-chlorobenzoyl)azetidin-3-yl]-1H-1,3-benzodiazole is a complex organic compound that features a unique combination of azetidine and benzodiazole rings. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as a building block for more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(4-chlorobenzoyl)azetidin-3-yl]-1H-1,3-benzodiazole typically involves the formation of the azetidine ring followed by the introduction of the benzodiazole moiety. One common method involves the reaction of 4-chlorobenzoyl chloride with azetidine in the presence of a base to form the intermediate 1-(4-chlorobenzoyl)azetidine. This intermediate is then reacted with 1H-1,3-benzodiazole under suitable conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-[1-(4-chlorobenzoyl)azetidin-3-yl]-1H-1,3-benzodiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .

Scientific Research Applications

1-[1-(4-chlorobenzoyl)azetidin-3-yl]-1H-1,3-benzodiazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[1-(4-chlorobenzoyl)azetidin-3-yl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The benzodiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. This interaction can lead to the compound’s observed biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[1-(4-chlorobenzoyl)azetidin-3-yl]-1H-1,3-benzodiazole is unique due to the presence of both the azetidine and benzodiazole rings, which confer distinct chemical and biological properties.

Properties

IUPAC Name

[3-(benzimidazol-1-yl)azetidin-1-yl]-(4-chlorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O/c18-13-7-5-12(6-8-13)17(22)20-9-14(10-20)21-11-19-15-3-1-2-4-16(15)21/h1-8,11,14H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RITPWSCRWMXJOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=C(C=C2)Cl)N3C=NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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